

# An In-depth Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

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## Compound of Interest

Compound Name: ethyl (3R)-4-cyano-3-hydroxybutanoate

Cat. No.: B043060

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## Introduction

**Ethyl (3R)-4-cyano-3-hydroxybutanoate** is a chiral molecule of significant interest in the pharmaceutical industry.<sup>[1]</sup> It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the manufacturing of Atorvastatin, a widely prescribed cholesterol-lowering medication.<sup>[1]</sup> Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of synthetic workflows.

## Chemical and Physical Properties

**Ethyl (3R)-4-cyano-3-hydroxybutanoate** is a colorless to pale yellow liquid with a mild, ester-like odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, DMSO, and methanol. Below is a summary of its key chemical and physical properties.

## General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub>	[2]
Molecular Weight	157.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid	TCI Chemicals, BOC Sciences
Boiling Point	270 °C (lit.)	[3]
Density	1.114 g/mL at 25 °C (lit.)	Sigma-Aldrich
Refractive Index	n <sub>20</sub> /D 1.448 (lit.)	Sigma-Aldrich
Optical Rotation	[α] <sub>25</sub> /D -5°, neat	Sigma-Aldrich
Flash Point	113 °C (closed cup)	Sigma-Aldrich
Solubility	Sparingly soluble in water; Soluble in Chloroform, DMSO, Methanol	Guidechem, BOC Sciences

## Structural Information

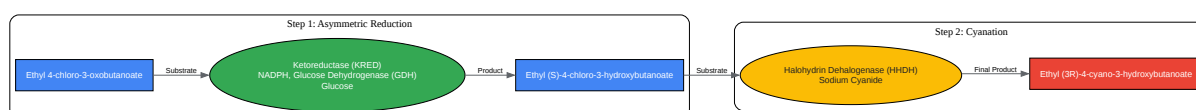
Identifier	Value	Source(s)
IUPAC Name	ethyl (3R)-4-cyano-3-hydroxybutanoate	[2]
CAS Number	141942-85-0	[2]
SMILES	CCOC(=O)C--INVALID-LINK--CC#N	[2]
InChI	InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1	[2]
InChIKey	LOQFROBMBSKWQY-ZCFIWIBFSA-N	[2]

## Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate

The synthesis of enantiomerically pure **ethyl (3R)-4-cyano-3-hydroxybutanoate** is a critical step in the production of several pharmaceuticals. Both chemo-enzymatic and purely chemical routes have been developed. Below are detailed protocols for two common synthetic approaches.

## Chemo-enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This two-step enzymatic process is a widely used industrial method that offers high enantioselectivity and yield. The workflow involves the asymmetric reduction of the keto group followed by enzymatic cyanation.



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Caption: Chemo-enzymatic synthesis workflow.

### Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate<sup>[4]</sup>

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).
- **Addition of Reagents:** To the buffer, add ethyl 4-chloro-3-oxobutanoate as the substrate. Introduce the biocatalysts: a ketoreductase (KRED), glucose dehydrogenase (GDH) for cofactor regeneration, and the cofactor NADPH. Glucose is added as the hydrogen donor.
- **Reaction Conditions:** Maintain the reaction temperature between 28-33 °C and stir for 6-10 hours.

- **Monitoring:** Monitor the reaction progress by HPLC or GC to confirm the consumption of the starting material.
- **Work-up:** Upon completion, the resulting product, ethyl (S)-4-chloro-3-hydroxybutanoate, can be used directly in the next step, often without extensive purification.

#### Step 2: Enzymatic Cyanation[5][6][7]

- **pH Adjustment:** Adjust the pH of the reaction mixture from the previous step to a range of 6.0-8.0.
- **Addition of Cyanide and Enzyme:** Slowly add a solution of sodium cyanide to the reaction mixture. Introduce the halohydrin dehalogenase (HHDH) enzyme.
- **Reaction Conditions:** Maintain the temperature between 40-60 °C and continue stirring. The pH should be carefully controlled during the reaction, as it can affect enzyme activity and stability.
- **Monitoring:** Track the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the final product using GC.
- **Work-up and Purification:** Once the reaction reaches completion (typically >98% conversion), acidify the mixture to a pH of 2-3 with sulfuric acid. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude **ethyl (3R)-4-cyano-3-hydroxybutanoate**. Further purification can be achieved by vacuum distillation or column chromatography.

## Chemical Synthesis from L-(-)-Malic Acid

This chemical synthesis route utilizes a readily available chiral starting material to establish the desired stereochemistry.



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Caption: Chemical synthesis workflow from L-(-)-Malic Acid.

A detailed experimental protocol for the synthesis from L-(-)-malic acid involves a multi-step process. The key transformations are outlined below, based on literature descriptions.<sup>[1]</sup>

- **Esterification:** L-(-)-malic acid is first converted to its corresponding diethyl ester, diethyl (S)-2-hydroxysuccinate, typically by refluxing in ethanol with a catalytic amount of a strong acid like sulfuric acid.
- **Reduction:** The ester is then selectively reduced. This step requires a careful choice of reducing agent to avoid over-reduction.
- **Bromination:** The resulting diol is then subjected to bromination to introduce a leaving group for the subsequent cyanation step.
- **Cyanation:** The final step involves the displacement of the bromide with a cyanide group, typically using sodium cyanide in a suitable solvent, to yield **ethyl (3R)-4-cyano-3-hydroxybutanoate**.
- **Purification:** The final product is purified by extraction and column chromatography or distillation.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of **ethyl (3R)-4-cyano-3-hydroxybutanoate**.

## Spectroscopic Data

Technique	Key Features and Observations	Source(s)
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , 500 MHz) δ 5.60 (d, 1H), 4.12 (m, 1H), 4.07 (q, 2H), 2.66 (m, 2H), 2.47 (m, 2H), 1.87 (t, 3H)	[8]
<sup>13</sup> C NMR	(DMSO-d <sub>6</sub> , 125 MHz) δ 170.21, 118.60, 63.40, 59.98, 41.10, 25.14, 14.02	[8]
FTIR (Neat)	Characteristic peaks for O-H (hydroxyl), C≡N (nitrile), and C=O (ester) functional groups are observed.	[2]
Mass Spectrometry	MS (ESI): m/z 158.2 [M+H] <sup>+</sup>	[8]

## Chromatographic Methods

Method	Typical Conditions
Gas Chromatography (GC)	Column: Chiral capillary column (e.g., DIKMA 0.3mm x 30m) Detector: FID Used for assessing purity and enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)	Column: Chiral stationary phase (e.g., Chiralcel OD-H) Used for determining enantiomeric excess.

## Safety and Handling

**Ethyl (3R)-4-cyano-3-hydroxybutanoate** is classified as a hazardous substance and should be handled with appropriate safety precautions.

## GHS Hazard Classification

Hazard Class	Category
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2
Specific target organ toxicity (single exposure)	Category 3 (Respiratory system)

Source: Fisher Scientific SDS

## Handling and Storage Recommendations

- **Handling:** Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8 °C. Keep away from strong acids, bases, and oxidizing agents.

## Conclusion

**Ethyl (3R)-4-cyano-3-hydroxybutanoate** is a valuable chiral intermediate with well-defined chemical properties. Its synthesis, particularly through chemo-enzymatic routes, has been optimized for industrial-scale production, offering high yields and excellent enantioselectivity. The analytical methods described provide robust means for quality control. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational resource for researchers and professionals working with this important molecule.

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## References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl (3R)-4-cyano-3-hydroxybutanoate | C7H11NO3 | CID 2733879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate | 141942-85-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 5. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]
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